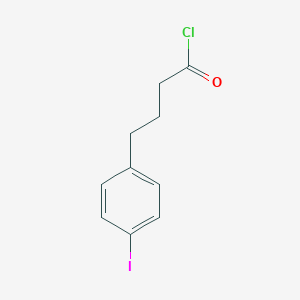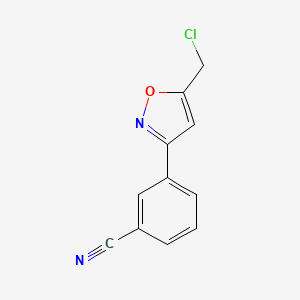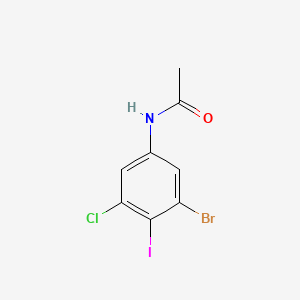
2-(5-Amino-6-oxo-2-phenylpyrimidin-1-yl)acetic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Amino-6-oxo-2-phenylpyrimidin-1-yl)acetic acid;hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with an amino group, a phenyl group, and an acetic acid moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-6-oxo-2-phenylpyrimidin-1-yl)acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-phenylpyrimidine-5,6-dione with glycine in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol, under reflux conditions, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-6-oxo-2-phenylpyrimidin-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form hydroxyl derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or chlorinating agents in the presence of a catalyst.
Major Products
Oxidation: Nitro-substituted pyrimidine derivatives.
Reduction: Hydroxyl-substituted pyrimidine derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
2-(5-Amino-6-oxo-2-phenylpyrimidin-1-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(5-Amino-6-oxo-2-phenylpyrimidin-1-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Amino-6-oxo-2-methylpyrimidin-1-yl)acetic acid
- 2-(5-Amino-6-oxo-2-ethylpyrimidin-1-yl)acetic acid
- 2-(5-Amino-6-oxo-2-phenylpyrimidin-1-yl)propanoic acid
Uniqueness
2-(5-Amino-6-oxo-2-phenylpyrimidin-1-yl)acetic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the phenyl group enhances its hydrophobic interactions, while the acetic acid moiety contributes to its solubility and reactivity. These features make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
439910-97-1 |
|---|---|
Molecular Formula |
C12H12ClN3O3 |
Molecular Weight |
281.69 g/mol |
IUPAC Name |
2-(5-amino-6-oxo-2-phenylpyrimidin-1-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C12H11N3O3.ClH/c13-9-6-14-11(8-4-2-1-3-5-8)15(12(9)18)7-10(16)17;/h1-6H,7,13H2,(H,16,17);1H |
InChI Key |
XGGPKDXOAHOBGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=O)N2CC(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 4-[3-carbamoyl-5-(2-methylsulfanylpyrimidin-4-yl)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B13889252.png)

![6-Methoxy-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13889265.png)
![3-[(4-Methylsulfonylphenoxy)methyl]azetidine](/img/structure/B13889279.png)

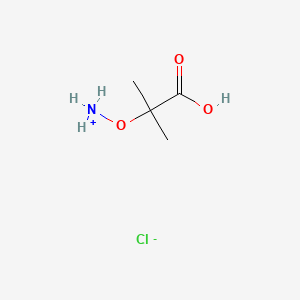

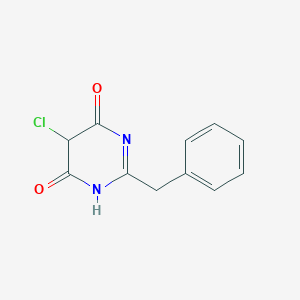
![1-[4-[4-(Hydroxymethyl)piperidin-1-yl]phenyl]ethanone](/img/structure/B13889313.png)
![Bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13889319.png)
